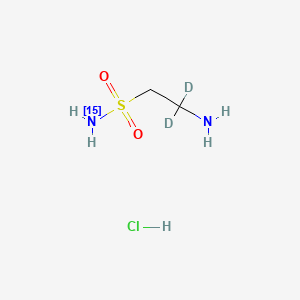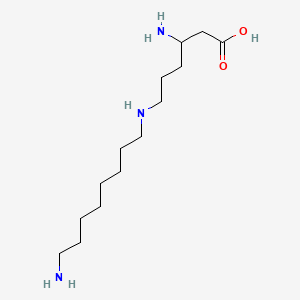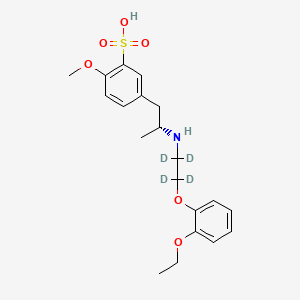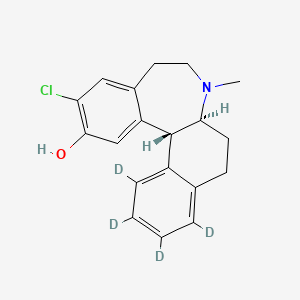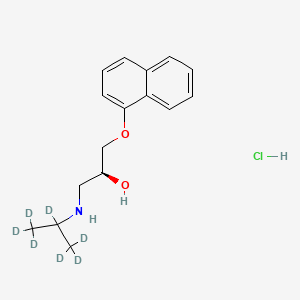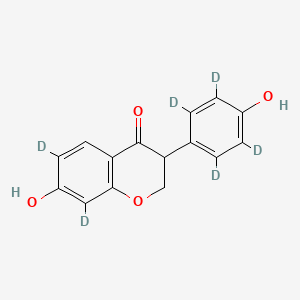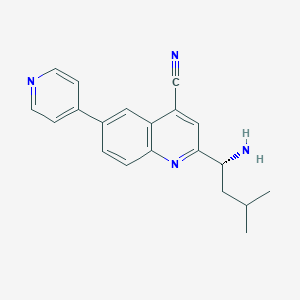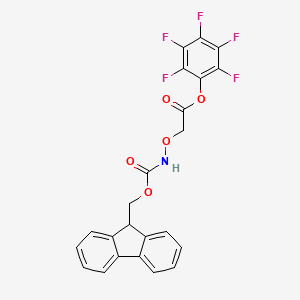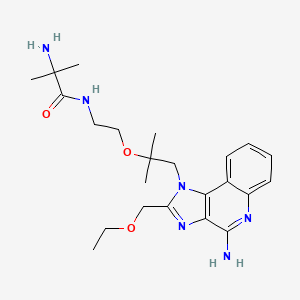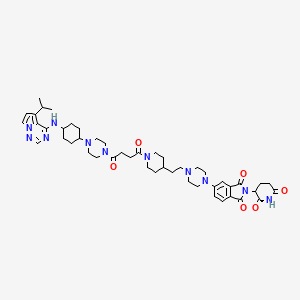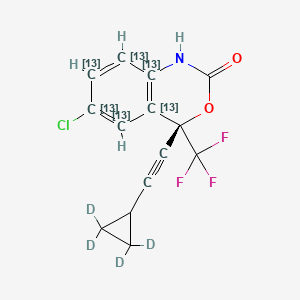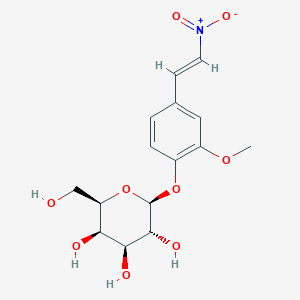
Irak4-IN-13
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Irak4-IN-13 is a small-molecule inhibitor targeting interleukin-1 receptor-associated kinase 4 (IRAK4). IRAK4 is a serine/threonine kinase that plays a crucial role in the signaling pathways of toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). These pathways are essential for innate immune responses and inflammation. Inhibition of IRAK4 has been explored for its potential therapeutic applications in various inflammatory and autoimmune diseases, as well as certain cancers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Irak4-IN-13 involves several key steps, including the formation of the core structure and subsequent functionalization.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Irak4-IN-13 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are commonly employed to introduce or replace functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides, aryl halides, and various nucleophiles are employed under conditions such as reflux or microwave-assisted heating
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which may exhibit different biological activities and properties .
Applications De Recherche Scientifique
Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: Employed in research to understand the role of IRAK4 in immune responses and inflammation.
Medicine: Investigated for its therapeutic potential in treating inflammatory diseases, autoimmune disorders, and certain cancers.
Industry: Utilized in the development of new drugs and therapeutic agents targeting IRAK4 .
Mécanisme D'action
Irak4-IN-13 exerts its effects by binding to the kinase domain of IRAK4, thereby inhibiting its activity. This inhibition prevents the phosphorylation and activation of downstream signaling molecules, such as nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). As a result, the production of pro-inflammatory cytokines and other mediators is reduced, leading to decreased inflammation and immune responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
KT-474: A potent and selective IRAK4 degrader used in the treatment of autoimmune diseases.
Zabedosertib (BAY1834845): An IRAK4 inhibitor with good potency and selectivity, developed for clinical use.
DW18134: A novel IRAK4 inhibitor with promising anti-inflammatory properties.
Uniqueness of Irak4-IN-13
This compound is unique due to its specific binding affinity and inhibitory activity against IRAK4. It has been shown to effectively reduce inflammation and immune responses in various preclinical models, making it a valuable tool for studying IRAK4-related pathways and developing new therapeutic agents .
Propriétés
Formule moléculaire |
C24H27N9O |
|---|---|
Poids moléculaire |
457.5 g/mol |
Nom IUPAC |
4-(1-methylcyclopropyl)oxy-N-[1-(1-methylpiperidin-4-yl)pyrazol-4-yl]-6-pyrimidin-5-ylpyrido[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C24H27N9O/c1-24(7-8-24)34-22-21-20(4-3-19(29-21)16-11-25-15-26-12-16)30-23(31-22)28-17-13-27-33(14-17)18-5-9-32(2)10-6-18/h3-4,11-15,18H,5-10H2,1-2H3,(H,28,30,31) |
Clé InChI |
QQIQOMIKWUAMAA-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC1)OC2=NC(=NC3=C2N=C(C=C3)C4=CN=CN=C4)NC5=CN(N=C5)C6CCN(CC6)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


